2,6-Dimethoxy-3-chlorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEMCZZCZXKDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551796 | |
| Record name | 3-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18113-22-9 | |
| Record name | 3-Chlorosyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2,6 Dimethoxy 3 Chlorophenol
Regioselective Chlorination Strategies for Phenolic Aromatic Systems
The precise placement of a chlorine atom on a phenolic ring, known as regioselective chlorination, is a critical step in the synthesis of compounds like 2,6-dimethoxy-3-chlorophenol. The success of this process hinges on controlling the reaction to favor the desired isomer over other potential products.
Influence of Electronic and Steric Effects on Aromatic Halogenation
The directing influence of substituents already present on the benzene (B151609) ring plays a pivotal role in determining the position of incoming electrophiles during aromatic halogenation. Electron-donating groups (EDGs), such as the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups found in phenols, are generally ortho, para-directors. ijrar.orgwikipedia.org These groups increase the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles like the chloronium ion (Cl+). ijrar.orgchemistrysteps.com The powerful activating nature of the hydroxyl group often makes halogenation of phenols possible even without a Lewis acid catalyst. byjus.com
Conversely, electron-withdrawing groups (EWGs) decrease the ring's reactivity and typically direct incoming groups to the meta position. wikipedia.org Halogens themselves are an exception; they are deactivating yet ortho, para-directing due to a combination of inductive electron withdrawal and resonance electron donation. ijrar.orglibretexts.org
Steric hindrance, the physical blocking of a reaction site by bulky groups, also significantly impacts regioselectivity. libretexts.org For instance, a large substituent can hinder attack at the adjacent ortho positions, leading to a higher yield of the para-substituted product. wikipedia.org The size of the electrophile itself can also influence the ortho/para product ratio. libretexts.org
Catalytic Approaches to Position-Specific Chlorination
To enhance regioselectivity, various catalytic systems have been developed. These catalysts can steer the chlorination reaction towards a specific position, be it ortho or para, with high precision.
For para-selective chlorination, catalysts such as diphenyl sulfide (B99878) in combination with aluminum chloride have shown effectiveness. mdpi.com Poly(alkylene sulfide)s, when used with a Lewis acid like aluminum or ferric chloride and sulfuryl chloride as the chlorinating agent, can yield high regioselectivity for the para position. mdpi.com Interestingly, the structure of the poly(alkylene sulfide) influences its selectivity; those with longer spacer groups are more para-selective for certain phenols, while those with shorter spacers are more effective for others. mdpi.com Other approaches include the use of p-toluenesulfonic acid as a promoter for para-chlorination with N-chlorosuccinimide. lookchem.com
For ortho-selective chlorination, different catalytic strategies are employed. N-chlorodialkylamines over silica (B1680970) have been shown to favor the formation of ortho-chlorinated phenols. mdpi.com More recently, organocatalysts have emerged as powerful tools. For example, certain thiourea (B124793) catalysts can direct chlorination with N-chlorosuccinimide towards the ortho position. scientificupdate.com Lewis basic selenoether catalysts have also demonstrated high efficiency for ortho-selective electrophilic chlorination of phenols, achieving high ortho/para ratios. acs.orgnsf.gov
| Catalyst System | Selectivity | Chlorinating Agent | Reference |
| Diphenyl sulfide / AlCl₃ | Para | SO₂Cl₂ | mdpi.com |
| Poly(alkylene sulfide)s / Lewis Acid | Para | SO₂Cl₂ | mdpi.com |
| p-Toluenesulfonic acid | Para | N-chlorosuccinimide | lookchem.com |
| N-chlorodialkylamines / Silica | Ortho | N-chlorodialkylamines | mdpi.com |
| Thiourea derivatives | Ortho or Para | N-chlorosuccinimide | scientificupdate.com |
| Lewis basic selenoether | Ortho | N-chlorosuccinimide | acs.orgnsf.gov |
Etherification and Alkoxylation Techniques for Phenolic Hydroxyl Groups
The hydroxyl group of phenols can be readily converted into an ether through etherification or alkoxylation reactions. These transformations are crucial for modifying the properties of phenolic compounds.
Etherification can be achieved through various methods. A common approach involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base. The base deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. 2-Chlorophenol (B165306), for example, undergoes O-alkylation to produce a variety of ethers. chemcess.com Iron(III) triflate has been reported as an effective catalyst for the direct etherification of alcohols. acs.org
Alkoxylation involves the addition of an alkylene oxide, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to the phenolic hydroxyl group. google.com This reaction is often catalyzed by a base, such as an alkali carbonate or the alkali salt of the phenol itself. google.com Potassium iodide has also been identified as an effective catalyst for the alkoxylation of phenols with cyclic organic carbonates, offering high yields and good selectivity. google.com These reactions can be carried out using conventional methods known in the art. google.com
Targeted Synthesis of this compound and its Precursors
The synthesis of this compound requires a multi-step approach, starting from suitable precursors. One logical precursor is 2,6-dimethoxyphenol (B48157) (syringol).
2,6-Dimethoxyphenol can be synthesized through several routes. One method involves the etherification of pyrogallol (B1678534) with dimethyl carbonate, using tetrabutylammonium (B224687) bromide as a catalyst in a microreactor, which allows for continuous production with high yield and purity. google.com Another approach is the oxidation of 2,6-dimethoxyphenylboronic acid. rsc.org
Once 2,6-dimethoxyphenol is obtained, the next step is the regioselective chlorination at the 3-position. Given that the two methoxy groups and the hydroxyl group are all ortho, para-directing, the positions ortho and para to the hydroxyl group (positions 3, 4, and 5) are activated. The position between the two methoxy groups (position 4) is sterically hindered. Therefore, chlorination is likely to occur at positions 3 and 5. Achieving selective chlorination at the 3-position would require careful control of reaction conditions and potentially the use of specific catalytic systems that favor this position. While direct synthesis of this compound is not extensively detailed in the provided search results, the principles of regioselective chlorination suggest that a mixture of isomers might be formed, from which the desired product would need to be separated.
Chemical Derivatization Pathways of this compound
Once synthesized, this compound can undergo further chemical modifications to create a variety of derivatives. These reactions can target either the remaining unsubstituted positions on the aromatic ring or the phenolic hydroxyl group.
Further Halogenation and Dehalogenation Reactions
Further Halogenation: The aromatic ring of this compound still has positions available for further electrophilic substitution, such as halogenation. The existing substituents (two methoxy groups, one chloro group, and one hydroxyl group) will direct the incoming halogen. The strong activating and ortho, para-directing nature of the hydroxyl and methoxy groups will likely dominate, leading to substitution at the remaining vacant position, C5. Further chlorination of chlorophenols is a known reaction; for instance, 2-chlorophenol can be further chlorinated to form dichlorophenols. epa.gov
Functional Group Transformations of the Phenolic Moiety
The phenolic hydroxyl group is a versatile functional handle that typically allows for a variety of chemical modifications, such as etherification and esterification. However, specific examples detailing these transformations for this compound are not described in the reviewed literature.
Etherification: In principle, the phenolic hydroxyl of this compound could be converted to an ether via reactions like the Williamson ether synthesis. This would involve deprotonation of the phenol with a suitable base to form a phenoxide, followed by nucleophilic attack on an alkyl halide. While this is a standard organic transformation, no studies have been found that apply it specifically to this compound. Research on other chlorophenols demonstrates the feasibility of such reactions, but the electronic and steric influence of the combined 3-chloro and 2,6-dimethoxy substitution pattern on reaction kinetics and yield for this particular compound has not been documented. vulcanchem.com
Biochemical Transformations: Some studies have investigated the O-methylation of various chlorophenols and syringols by microorganisms like Rhodococcus and Mycobacterium strains. nih.gov These enzymatic processes can transform phenolic hydroxyl groups into methoxy groups. While these studies cover a range of chlorinated phenols, this compound is not specifically mentioned as a substrate. nih.gov
Oligomerization and Polymerization Studies
The synthesis of aromatic polymers from phenolic precursors, particularly through oxidative coupling, is a significant area of materials science. Phenols with substitution at the 2- and 6-positions, such as 2,6-dimethylphenol, are well-known monomers for producing high-performance polymers like poly(phenylene oxide) (PPO). mdpi.com
Based on this precedent, this compound could theoretically undergo oxidative coupling to form a poly(2,6-dimethoxy-3-chlorophenylene ether). This reaction typically involves a catalyst, often a copper-amine complex, and an oxidant like oxygen. The process relies on the formation of a phenoxy radical, followed by C-O or C-C coupling. Studies on the oxidative coupling of 2,6-dimethoxyphenol have shown the formation of both C-O linked polymers and C-C coupled dimers and oligomers, such as coerulignone. researchgate.netcapes.gov.br
However, no specific studies detailing the polymerization of this compound were found. The influence of the 3-chloro substituent on the polymerization process, including its effect on catalyst activity, polymer molecular weight, and the regioselectivity of the coupling (C-O vs. C-C), has not been investigated. One patent mentions that attempts to synthesize 2,6-dimethoxyphenol from 2,6-dichlorophenol (B41786) were challenging, and a reaction of 2,6-dichlorophenol under certain conditions yielded a substance presumed to be a polymer, though this was not characterized. google.com This suggests that the reactivity of such chlorinated phenols in polymerization can be complex and may not follow the straightforward pathways of their non-chlorinated analogs.
Enzyme-mediated oxidative coupling is another route for phenol polymerization. Laccase, for example, can catalyze the oligomerization of chlorophenols. dss.go.th These reactions proceed via radical mechanisms and can lead to the formation of dimers and higher oligomers. researchgate.net Research on the laccase-mediated transformation of chlorophenols exists, but none of the reviewed studies specifically used this compound as a starting material. mdpi.com
Reaction Kinetics and Mechanistic Pathways of 2,6 Dimethoxy 3 Chlorophenol
Oxidative Transformation Mechanisms
The breakdown of 2,6-dimethoxy-3-chlorophenol occurs through several oxidative pathways, each with distinct kinetics and intermediate species. Understanding these mechanisms is essential for developing effective remediation strategies for water and soil contaminated with this and similar pollutants. The primary methods involve permanganate (B83412) oxidation, Fenton-type reactions, and various advanced oxidation processes.
Kinetics and Mechanistic Studies of Permanganate Oxidation
Specifically, the reaction is first-order with respect to each reactant. academicjournals.org The rate of degradation can be significantly increased by raising the concentration of the permanganate oxidant. academicjournals.org Studies on similar chlorophenols have shown that the reaction rate is not significantly affected by changes in pH between 5.5 and 8.5 or by variations in ionic strength. academicjournals.org
The mechanism of permanganate oxidation of organic compounds often involves the formation of a cyclic manganate(V) diester intermediate in the rate-limiting step. sci-hub.se This intermediate is then further reduced, leading to the breakdown of the organic substrate. sci-hub.se For some organic compounds, intermediate manganese species such as Mn(VI) and Mn(V) have been observed during the reaction. nih.govresearchgate.net The stoichiometry of the reaction, meaning the molar ratio of reactants consumed, can vary depending on the specific substrate and reaction conditions. sciencepublishinggroup.com For instance, in the oxidation of L-citrulline by permanganate, the stoichiometry was found to be 5:2 in acidic medium and 1:2 in basic medium. sciencepublishinggroup.com
The following table summarizes the kinetic parameters for the oxidation of various chlorophenols by permanganate, providing a comparative basis for understanding the reactivity of this compound.
| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 2-chlorophenol (B165306) | 19.0 |
| 3-chlorophenol (B135607) | 0.86 |
| 4-chlorophenol | 1.8 |
| 2,4-dichlorophenol (B122985) | 1.9 |
| 2,6-dichlorophenol (B41786) | 3.6 |
| 2,4,6-trichlorophenol (B30397) | 1.4 |
| Data sourced from kinetic investigations of chlorophenol oxidation by permanganate. academicjournals.org |
Fenton-Type Oxidation Kinetics and Hydroxyl Radical (·OH) Involvement
Fenton and Fenton-like reactions are powerful AOPs that utilize the reaction between hydrogen peroxide (H₂O₂) and an iron catalyst to generate highly reactive hydroxyl radicals (·OH). bohrium.commedcraveonline.com These radicals are potent oxidizing agents capable of degrading a wide range of organic pollutants. bohrium.comnih.gov
The classical Fenton reaction involves ferrous iron (Fe²⁺) and H₂O₂. However, the mechanism can be complex, and there is ongoing debate about whether the hydroxyl radical is the sole oxidizing intermediate. nih.gov Some studies suggest the involvement of other high-valent iron species, such as ferryl ions (Fe(IV)). nih.govrsc.org The predominant reactive species can be influenced by factors like pH. rsc.org At acidic pH, the generation of hydroxyl radicals is well-established, while at near-neutral pH, the formation of Fe(IV) may become more significant. rsc.org
The kinetics of Fenton-type oxidation are influenced by the concentration of the iron catalyst, hydrogen peroxide, and the organic substrate. medcraveonline.com The presence of chelating agents can also affect the reaction by modifying the reactivity of the iron species. frontiersin.org For example, the oxidation kinetics of Fe(II) complexed with ligands like EDTA and DTPA have been studied to understand their impact on hydroxyl radical production. frontiersin.org
The involvement of hydroxyl radicals in the degradation process is often confirmed through the use of scavenger molecules. These molecules compete with the target compound for hydroxyl radicals, and a decrease in the degradation rate in their presence indicates the role of ·OH.
Advanced Oxidation Processes (AOPs) Mechanistic Elucidation
Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (·OH), to oxidize a broad spectrum of organic contaminants. nih.govnih.govmdpi.com These processes are particularly effective for treating refractory organic pollutants that are resistant to conventional treatment methods. nih.gov Besides hydroxyl radicals, other reactive oxygen species (ROS) like singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂⁻), and sulfate (B86663) radicals (SO₄⁻) can also play a role in the degradation mechanisms of various AOPs. nih.govmdpi.com
The elucidation of the mechanistic pathways in AOPs is crucial for optimizing process efficiency and involves identifying the primary reactive species, intermediate degradation products, and the final mineralized end-products. upatras.gr This is often achieved through a combination of kinetic studies, product analysis using techniques like mass spectrometry, and the use of specific radical scavengers to probe the involvement of different reactive species. upatras.gr
Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) is a widely studied AOP. researchgate.net When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals (·OH) and superoxide radicals (O₂⁻), which are responsible for the degradation of organic pollutants. researchgate.net
The degradation of chlorophenols, such as 2,6-dichlorophenol, via TiO₂ photocatalysis has been shown to follow pseudo-first-order kinetics. scirp.org The efficiency of the process is influenced by several factors, including the catalyst dosage, pH of the solution, and the initial concentration of the substrate. scirp.org For 2,6-dichlorophenol, maximum degradation efficiency was observed at an acidic pH of 4 with a TiO₂ dose of 1.25 g/L. scirp.org The rate of degradation generally decreases as the initial concentration of the chlorophenol increases. scirp.org
The photocatalytic degradation of chlorophenols proceeds through a series of intermediate products. For 2,4-dichlorophenol, intermediates such as chlorohydroquinone, hydroquinone (B1673460), and chlorocatechols have been identified, ultimately leading to mineralization into CO₂ and HCl. researchgate.net The mechanism is believed to involve both oxidative and reductive steps. researchgate.net Modifications to the TiO₂ catalyst, such as nitrogen doping, can enhance its photocatalytic activity under both UV and visible light. nih.gov
The following table presents data on the photocatalytic degradation of 2,6-dichlorophenol under different conditions.
| Condition | % Removal after 30 min |
| UV alone | 14% |
| Dark + TiO₂ | 10% (adsorption) |
| UV + TiO₂ | 52% |
| Data adapted from a study on the photocatalytic degradation of 2,6-dichlorophenol. scirp.org |
Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is another important reactive species in the photodegradation of organic compounds. nih.govresearchgate.net It is a strong electrophile that can react with electron-rich molecules, leading to their oxidation. mdpi.com The energy required to excite ground-state triplet oxygen to the singlet state is approximately 92 kJ/mol. mdpi.com
Singlet oxygen can be generated in photochemical processes through energy transfer from a photosensitizer. researchgate.netresearchgate.net The sensitizer (B1316253) absorbs light, is promoted to an excited triplet state, and then transfers its energy to ground-state oxygen, producing singlet oxygen. researchgate.net This mechanism has been implicated in the photo-oxidation of various organic molecules, including polymers and pharmaceutical compounds. nih.govresearchgate.net
The involvement of singlet oxygen in a degradation pathway can be investigated using specific quenchers, such as sodium azide (B81097) or β-carotene, which deactivate singlet oxygen without reacting with other radical species. mdpi.com A decrease in the degradation rate in the presence of these quenchers provides evidence for the role of ¹O₂. Phenolic compounds themselves can act as chemical quenchers of singlet oxygen, undergoing oxidation in the process. mdpi.com The role of singlet oxygen in photodegradation has been elucidated for various systems, including those involving metalloporphyrins and hybrid materials. rsc.org
In addition to oxidative pathways, photoreductive dechlorination can be a significant mechanism for the degradation of chlorinated organic compounds. This process involves the removal of a chlorine atom from the molecule and its replacement with a hydrogen atom, typically under anoxic or oxygen-depleted conditions. db-thueringen.de
Reductive dehalogenation is often mediated by enzymes in anaerobic bacteria, where a cobamide-containing reductive dehalogenase facilitates the reaction. db-thueringen.de However, it can also occur through photochemical processes. The mechanism generally proceeds via the homolytic cleavage of the carbon-chlorine bond upon absorption of light energy. uc.pt This generates a radical species that can then abstract a hydrogen atom from the surrounding medium to complete the dechlorination process. uc.pt
For some chlorinated pesticides, photolysis leads to the formation of dechlorinated products as major photoproducts. uc.pt The efficiency and pathway of photoreductive dechlorination can be influenced by the specific structure of the chlorinated compound and the reaction environment.
Role of Singlet Oxygen (¹O₂) in Photo-degradation
Aromatic Ring Cleavage Products and Formation Pathways
The chlorination of phenolic compounds, particularly at high chlorine doses, can lead to the opening of the aromatic ring, forming various cleavage products. nih.govresearchgate.net While direct studies on this compound are specific, the mechanisms for related substituted phenols provide significant insight. A primary pathway involves the progressive chlorination of the phenol (B47542), leading to intermediates like 2,4,6-trichlorophenol (TCP), which can then undergo ring cleavage. nih.govresearchgate.net
Research has identified α,β-unsaturated C4-dicarbonyl compounds as significant ring cleavage products from the reaction of phenols with chlorine. nih.govescholarship.org For instance, the chlorination of various ortho- and para-substituted chlorophenols yields 2-butene-1,4-dial (BDA) and its chlorinated analog, chloro-2-butene-1,4-dial (Cl-BDA). nih.govresearchgate.net The formation of these products is often preceded by the creation of a common precursor like 2,4,6-trichlorophenol. nih.gov The presence of methoxy (B1213986) groups, as in this compound, influences the reaction, but ring cleavage remains a plausible degradation pathway.
Two distinct pathways have been proposed for the formation of C4 ring cleavage products from para-substituted phenols, one leading to α,β-unsaturated C4-dialdehydes and another to C4-dicarboxylic acids like 2-chloromaleic acid (Cl-MA). researchgate.net The formation of these products is believed to involve phenoxy radical intermediates generated through one-electron transfer reactions initiated by chlorine. nih.govescholarship.org In the degradation of 2,4,6-trichlorophenol by the fungus Phanerochaete chrysosporium, the pathway involves initial oxidative dechlorination to 2,6-dichloro-1,4-benzoquinone, followed by reduction and further dechlorination before the aromatic ring is cleaved. nih.gov
Table 1: Potential Aromatic Ring Cleavage Products from Substituted Phenols
| Precursor Type | Ring Cleavage Product(s) | Formation Context | Citation |
|---|---|---|---|
| Substituted Chlorophenols | 2-Butene-1,4-dial (BDA), Chloro-2-butene-1,4-dial (Cl-BDA) | Aqueous chlorination | nih.govescholarship.org |
| Para-substituted Phenols | C4-dicarboxylic acids (e.g., 2-chloromaleic acid) | Aqueous chlorination | researchgate.net |
| 2,4,6-Trichlorophenol | 2,6-dichloro-1,4-benzoquinone | Fungal degradation | nih.gov |
Reductive Transformation Mechanisms
Catalytic Hydrodechlorination Kinetics and Reaction Pathways
Catalytic hydrodechlorination (HDC) is a significant reductive pathway for chlorophenols, involving the hydrogenolysis of C-Cl bonds over a metal catalyst. ua.es This process typically uses hydrogen gas as the reductant and a supported transition metal catalyst, such as palladium (Pd) or nickel (Ni). ua.esmdpi.com The reaction is highly efficient for converting chlorophenols to phenol under mild conditions. researchgate.nettongji.edu.cn
The kinetics of HDC are influenced by the degree of chlorine substitution; generally, an increase in the number of chlorine atoms on the phenol ring decreases the rate of dechlorination. researchgate.net For 2,4-dichlorophenol, the reaction proceeds through sequential adsorption onto the catalyst surface followed by reduction. tongji.edu.cn The primary reaction pathways involve the formation of monochlorophenol intermediates before complete dechlorination to phenol. tongji.edu.cn In the case of this compound, the expected pathway would be the initial removal of the chlorine at the 3-position to form 2,6-dimethoxyphenol (B48157).
A kinetic model for the gas-phase hydrodechlorination of 3-chlorophenol on a Ni/SiO2 catalyst suggests a non-competitive adsorption mechanism between hydrogen and the chloroaromatic compound. rsc.org The chloroaromatic molecule must displace adsorbed HCl from the catalyst surface for the reaction to proceed. rsc.org The stronger interaction of chlorophenols with the catalyst surface compared to other chloroaromatics can lead to greater catalyst deactivation. rsc.org
Electrochemical Reduction Mechanisms of Substituted Chlorophenols
Electrochemical methods offer another avenue for the reductive transformation of chlorophenols. nih.gov These processes can achieve detoxification and degradation through mechanisms like hydrogen reduction dechlorination (HRD) and electro-Fenton processes. nih.gov In electrochemical reduction, adsorbed atomic hydrogen (H*), generated at the cathode, replaces chlorine atoms on the aromatic ring. tongji.edu.cnnih.gov
Studies on various chlorophenols show that the rate of degradation is dependent on the number and position of chlorine substituents. epa.gov For dichlorophenols, the degradation rate of 2,6-dichlorophenol was found to be the lowest among the isomers studied in an indirect electrochemical oxidation process. epa.gov The primary reaction pathways identified for chlorophenol degradation are hydroxylation (hydroxyl radical attack) and dechlorination. epa.gov
The electrochemical reduction of 3-chlorophenol on a palladium-loaded carbon felt electrode was found to follow first-order kinetics, with the primary product being phenol. mdpi.com The mechanism involves the formation of active hydrogen on the palladium surface, which then facilitates dechlorination. mdpi.com For this compound, a similar mechanism would be expected, where the compound is reduced at the cathode, cleaving the carbon-chlorine bond to yield 2,6-dimethoxyphenol and a chloride ion.
Halogen Transfer and Substitution Reactions
Kinetic Studies of Aromatic Chlorination
The formation of this compound can occur via the aromatic chlorination of its precursor, 2,6-dimethoxyphenol (syringol). Kinetic studies of the gas-phase reaction between chlorine atoms and various methoxylated aromatic compounds have been conducted. acs.org Using a relative kinetic method, the rate coefficient for the reaction of Cl atoms with 2,6-dimethoxyphenol was determined at 295 K. acs.org
The reaction between hypochlorous acid (HOCl) and phenolic compounds typically proceeds via electrophilic attack on the aromatic ring, with the rate being highly pH-dependent. nih.govnih.gov The reaction kinetics are generally second-order: first-order with respect to chlorine and first-order with respect to the phenolic compound. nih.gov For phenols, the reaction with the phenolate (B1203915) anion is significantly faster than with the neutral phenol molecule. nih.gov The presence of electron-donating methoxy groups, as in 2,6-dimethoxyphenol, activates the aromatic ring, facilitating electrophilic substitution by chlorine.
Table 2: Gas-Phase Reaction Rate Coefficients of Chlorine Atoms with Methoxylated Aromatics
| Compound | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ at 295 K | Citation |
|---|---|---|
| 2-Methoxyphenol (Guaiacol) | (2.97 ± 0.66) × 10⁻¹⁰ | acs.org |
| 3-Methoxyphenol | (2.99 ± 0.62) × 10⁻¹⁰ | acs.org |
| 4-Methoxyphenol | (2.86 ± 0.58) × 10⁻¹⁰ | acs.org |
| 2,3-Dimethoxyphenol | (4.73 ± 1.06) × 10⁻¹⁰ | acs.org |
| 2,6-Dimethoxyphenol (Syringol) | (2.71 ± 0.61) × 10⁻¹⁰ | acs.org |
Radical-Mediated Chlorination and Group Transfer Mechanisms
Beyond electrophilic substitution, radical-mediated pathways play a crucial role in the chlorination of phenols. nih.gov The reaction can be initiated by a one-electron transfer from the phenol to hypochlorous acid, forming a phenoxy radical. nih.gov These phenoxy radicals are key intermediates that can lead to the formation of various chlorinated products and even ring cleavage products. nih.govescholarship.org
A novel reaction pathway involves the transfer of a chloro group from unwanted chlorophenols to other aromatic substrates, effectively valorizing the pollutant. pnas.org This process can be catalyzed by a Cu(NO₃)₂/NOₓ system, where the mechanism involves the generation of a Cl radical from the chlorophenol. pnas.orgpnas.org The Cl radical is then captured by the arene substrate in a Cu-catalyzed radical-type chlorination. pnas.orgpnas.org Radical trapping experiments have confirmed the involvement of radical intermediates in these chlorination reactions. pnas.org Sulfamides have also been shown to direct the radical-mediated chlorination of aliphatic C-H bonds through a 1,6-hydrogen-atom transfer (HAT) process involving sulfamidyl radicals. rsc.org
Thermal Degradation Processes and Byproduct Formation
The thermal degradation of this compound is a complex process governed by the interplay of its distinct functional groups: the phenolic hydroxyl, the two methoxy groups, and the chlorine atom. While specific experimental data on the pyrolysis of this exact molecule are not extensively documented in public literature, its degradation pathways and resulting byproducts can be inferred from the well-studied thermal behavior of structurally related compounds, namely chlorophenols and syringol (2,6-dimethoxyphenol). The process is anticipated to involve initial bond scissions followed by a cascade of secondary reactions, leading to a wide array of smaller molecules and more complex, potentially hazardous, aromatic compounds.
Initial Decomposition and Mechanistic Pathways
The initiation of thermal degradation occurs through the homolytic cleavage of the weakest chemical bonds within the molecule. For phenolic compounds, the primary initiation steps involve the cleavage of the O-H bond of the hydroxyl group or the C-O bonds of the methoxy groups. Quantum chemistry studies on syringol, the non-chlorinated analogue, indicate that the CH₃-O bond has the lowest dissociation energy, suggesting that its cleavage is a primary initiation pathway. researchgate.net
Key Initial Degradation Steps:
O-H Bond Cleavage: Abstraction of the hydrogen atom from the hydroxyl group is a common initial step for all phenols under thermal stress, particularly in the presence of radicals like H• or OH•. acs.orgacs.org This reaction forms a stable 2,6-dimethoxy-3-chlorophenoxy radical, which is a key precursor for the formation of larger condensed products.
CH₃-O Bond Cleavage: The pyrolysis of syringol demonstrates that the cleavage of the methoxy group's ether bond is a dominant degradation route. researchgate.netcore.ac.uk This pathway produces a methyl radical (•CH₃) and a corresponding dihydroxy-chlorophenyl radical. The subsequent reactions of these radicals contribute significantly to the final product mixture.
C-Cl Bond Cleavage: While the C-Cl bond is strong, its cleavage can occur at elevated temperatures, leading to dechlorination and the formation of a 2,6-dimethoxyphenoxy radical.
Byproduct Formation
The array of byproducts from the thermal degradation of this compound is predicted to be diverse, stemming from the various radical intermediates formed during the initial decomposition.
Lower Molecular Weight Products:
Drawing parallels with syringol pyrolysis, the cleavage and rearrangement of the methoxy groups are expected to yield a variety of substituted phenols and other small molecules. researchgate.netcore.ac.ukaip.org The presence of the chlorine atom will lead to chlorinated analogues of these products.
Interactive Table: Predicted Lower Molecular Weight Byproducts from this compound Degradation
| Precursor Moiety | Degradation Process | Predicted Byproducts |
| Methoxy Groups | Homolytic Cleavage (CH₃-O) & H-abstraction | 3-Chloro-catechol, Chlorinated pyrogallols |
| Methoxy Groups | Rearrangement/Methylation | Chlorinated guaiacols, Chlorinated cresols |
| Aromatic Ring | Dechlorination, Demethoxylation | 2,6-Dimethoxyphenol (Syringol), Phenol |
| Side Chains | Radical Reactions | Methane, CO, CO₂ |
Formation of Dioxins and Furans:
A significant concern with the thermal degradation of any chlorophenol is the formation of highly toxic PCDDs and PCDFs. These compounds are formed through the condensation and cyclization of chlorophenoxy precursors. acs.orglidsen.com
PCDD Formation: The primary pathway to PCDDs is the condensation reaction between two chlorophenoxy radicals. For this compound, the initial phenoxy radical can react with another of its kind. The reaction mechanism is often described by the Langmuir-Hinshelwood model for surface-catalyzed reactions or through gas-phase radical-radical interactions. nih.govresearchgate.net The steric hindrance from the two methoxy groups at the ortho positions might influence the reaction kinetics and the specific isomers of dioxins that are formed.
PCDF Formation: PCDF formation can occur through several pathways, including the cyclization of a chlorophenoxy radical followed by the loss of a substituent or via the condensation of a chlorophenol with a chlorobenzene. lidsen.com Studies on 2-chlorophenol pyrolysis show that PCDF formation can be significant and may proceed via an Eley-Rideal mechanism on catalytic surfaces. researchgate.net
The temperature range for PCDD/F formation from chlorophenol precursors is typically between 200°C and 500°C, which aligns with the post-combustion zones of incinerators where these precursors can interact with fly ash. researchgate.net
Interactive Table: Research Findings on Byproduct Formation from Related Compounds
| Precursor Compound | Temperature Range (°C) | Key Byproducts Observed | Research Focus |
| 2-Chlorophenol | 300 - 1000 | Dibenzo-p-dioxin, 1-MCDD, Dibenzofuran, Naphthalene, Phenol | Homogeneous gas-phase pyrolysis. acs.org |
| 2-Chlorophenol | 200 - 500 | 4,6-Dichlorodibenzofuran, Highly chlorinated PCDDs, CO, CO₂ | Pyrolysis on CuO catalyst surface. researchgate.net |
| Syringol | 350 - 450 | 3-Methoxycatechol, 2-Methoxy-6-methylphenol, Guaiacol, Phenol | Lignin (B12514952) model compound pyrolysis. researchgate.net |
| Chlorophenols (general) | 600 - 1200 | Chlorophenoxy radicals (precursors to PCDD/F) | Kinetic modeling of radical formation. acs.orgacs.org |
Advanced Spectroscopic and Analytical Characterization for Research on 2,6 Dimethoxy 3 Chlorophenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,6-Dimethoxy-3-chlorophenol, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of substituents on an aromatic ring. uobasrah.edu.iq In this compound, the interplay between the electron-donating methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups and the electron-withdrawing chlorine (-Cl) atom dictates the specific resonance frequencies.
¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the phenolic proton, the two aromatic protons, and the protons of the two methoxy groups.
Aromatic Protons (H-4, H-5): The two remaining protons on the aromatic ring are adjacent to each other and would appear as a pair of doublets due to ortho-coupling. The electron-donating methoxy groups at C-2 and C-6 would shield these protons, while the chlorine at C-3 would have a deshielding effect, particularly on the adjacent H-4. The proton at H-5 is expected to be the most upfield of the aromatic signals.
Methoxy Protons (-OCH₃): The two methoxy groups at C-2 and C-6 are in different chemical environments due to the adjacent chlorine at C-3. The C-2 methoxy group is ortho to the chlorine, while the C-6 methoxy is meta. This difference is likely to result in two distinct singlets.
Hydroxyl Proton (-OH): The phenolic -OH proton will appear as a singlet, with its chemical shift being dependent on solvent and concentration.
¹³C NMR Analysis: The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule, as symmetry is broken by the chlorine substituent. pressbooks.pub
Oxygen-Substituted Carbons (C-1, C-2, C-6): These carbons are significantly deshielded and will appear far downfield. C-1 (bearing the -OH group) and C-2/C-6 (bearing the -OCH₃ groups) will have characteristic shifts, with their exact positions influenced by the other substituents.
Chlorine-Substituted Carbon (C-3): The carbon atom directly bonded to the chlorine (C-3) will experience a downfield shift, though the effect is less pronounced than that of oxygen.
Aromatic CH Carbons (C-4, C-5): These carbons will resonate in the typical aromatic region, with their shifts influenced by the adjacent and para substituents.
Methoxy Carbons (-OCH₃): The carbons of the methoxy groups will appear upfield, typically in the 55-65 ppm range. rsc.org As with their protons, they are expected to be non-equivalent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 1 | C-OH | - | ~145-150 | |
| 2 | C-OCH₃ | - | ~148-152 | |
| 3 | C-Cl | - | ~118-123 | |
| 4 | C-H | ~6.9-7.1 (d) | ~123-128 | Doublet due to coupling with H-5. |
| 5 | C-H | ~6.5-6.7 (d) | ~108-112 | Doublet due to coupling with H-4. |
| 6 | C-OCH₃ | - | ~140-144 | |
| - | OCH₃ (at C-2) | ~3.9 (s) | ~60-62 | Likely two separate signals for the methoxy groups. |
| - | OCH₃ (at C-6) | ~3.8 (s) | ~56-58 | |
| - | OH | ~5.5-6.0 (s) | - | Shift is variable. |
To unambiguously assign the predicted signals and confirm the molecular structure, multidimensional NMR experiments are indispensable.
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the aromatic proton signals at H-4 and H-5 to their corresponding carbon signals, C-4 and C-5, and to assign the methoxy proton signals to their respective carbon signals.
¹H and ¹³C NMR Chemical Shift Analysis of Substituted Aromatic Systems
Mass Spectrometry (MS) for Molecular Fragmentation and Reaction Intermediate Identification
Mass spectrometry is a vital tool for determining the molecular weight of this compound and for studying its fragmentation behavior, which can provide structural confirmation and insights into its chemical stability. libretexts.org
Both ESI-MS and GC-MS are suitable for the analysis of this compound.
GC-MS: This is a standard technique for the analysis of volatile and semi-volatile chlorinated aromatic compounds. figshare.comhelcom.fi this compound is sufficiently volatile for GC analysis, which separates the compound from a mixture before it enters the mass spectrometer for ionization (typically via Electron Ionization, EI) and detection. chromatographyonline.com
ESI-MS: Electrospray ionization is a softer ionization technique often coupled with liquid chromatography (LC-MS). It is particularly useful for polar molecules and typically generates a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For chlorophenols, analysis in negative ion mode is common, showing a strong [M-H]⁻ signal. unl.pt
Under typical Electron Ionization (EI) conditions in GC-MS, the molecular ion (M⁺˙) of this compound would undergo fragmentation through several predictable pathways. A key feature would be the presence of an M+2 peak, where the intensity ratio of the M⁺˙ to the [M+2]⁺˙ peak is approximately 3:1, characteristic of a compound containing a single chlorine atom.
The primary fragmentation pathways would likely involve:
Loss of a Methyl Radical (·CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from one of the methoxy groups, leading to a stable [M-15]⁺ ion.
Loss of Carbon Monoxide (CO): Phenolic compounds often fragment via the loss of CO from the ring, following the initial loss of a hydrogen atom. benthamopen.com
Loss of HCl: Chlorinated aromatics can lose a molecule of HCl, particularly in tandem MS (MS/MS) experiments, which would result in an [M-36] fragment. unl.pt
Combined Losses: Sequential losses, such as the loss of a methyl radical followed by the loss of CO ([M-15-28]⁺), are also highly probable.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Identity | Notes |
| 188 | 190 | [C₈H₉O₃Cl]⁺˙ | Molecular Ion (M⁺˙). Exhibits ~3:1 isotope ratio. |
| 173 | 175 | [C₇H₆O₃Cl]⁺ | Loss of a methyl radical (·CH₃). |
| 152 | 154 | [C₈H₈O₂Cl]⁺ | Loss of HCl from the molecular ion. |
| 145 | 147 | [C₆H₃O₂Cl]⁺ | Loss of ·CH₃ followed by loss of CO. |
| 125 | - | [C₇H₆O₂]⁺ | Loss of ·Cl followed by loss of ·CH₃. |
Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.
To date, a search of publicly available crystallographic databases does not indicate that the single-crystal X-ray structure of this compound has been determined. If a suitable single crystal could be grown, this analysis would confirm the planarity of the aromatic ring and reveal the precise orientation of the methoxy, hydroxyl, and chloro substituents relative to the ring and to each other. This information is invaluable for understanding packing effects in the solid state and for calibrating computational models of the molecule.
Advanced Chromatographic Separation Techniques
Chromatography stands as a cornerstone for the analysis of phenolic compounds, offering high-resolution separation of complex mixtures. For a substituted phenol (B47542) like this compound, both liquid and gas chromatography are employed, each with specific method development considerations to achieve optimal sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) Method Development for Phenolic Analytes
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds due to its versatility and robustness, especially for non-volatile or thermally sensitive molecules. researchgate.net The most common mode is Reversed-Phase HPLC (RP-HPLC), which separates analytes based on their hydrophobicity. acs.orgembrapa.br
Method development for phenolic analytes like this compound involves the careful optimization of several parameters. The choice of a stationary phase is critical; C18 columns are widely used due to their strong retention of nonpolar compounds. nih.gov The mobile phase typically consists of a polar solvent mixture, such as water and a polar organic solvent like acetonitrile (B52724) or methanol, with a weak acid like formic or acetic acid added to suppress the ionization of the phenolic hydroxyl group, ensuring better peak shape and retention. acs.orgnih.gov
Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to separate a wide range of phenolic compounds with different polarities in a single run. nih.govtandfonline.com Detection is most commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, which provides spectral information that can aid in the identification of compounds. acs.orgnih.gov For enhanced sensitivity and structural confirmation, HPLC systems can be coupled with a mass spectrometer (MS). acs.org In some cases, pre-column derivatization is used to enhance the detectability of phenols, for instance, by reacting them with a fluorogenic labeling reagent. researchgate.netnih.gov
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Separates analytes based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Acidified Water (e.g., 1% Formic Acid) | Elutes compounds from the column; acid suppresses phenol ionization for better peak shape. acs.org |
| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | Diode Array Detector (DAD) or UV-Vis (e.g., at 280 nm) | Provides absorbance data for quantification and spectral data for identification. scirp.org |
| Column Temperature | 25 - 40 °C | Improves peak shape and reproducibility. nih.gov |
Gas Chromatography (GC) and Thermal Desorption GC/MS for Complex Environmental Samples
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds, making it suitable for many chlorophenols. nih.govresearchgate.net When coupled with a mass spectrometer (GC/MS), it provides excellent selectivity and sensitivity, allowing for definitive identification of analytes. osti.govtandfonline.com For trace analysis in complex matrices like water or soil, sample preparation and pre-concentration are critical steps.
Standard methods often involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate chlorophenols from the sample matrix. nih.govresearchgate.net However, modern techniques aim to reduce solvent use and simplify the workflow. Stir Bar Sorptive Extraction (SBSE) is one such advanced technique where a polydimethylsiloxane (B3030410) (PDMS)-coated stir bar extracts analytes from a sample. osti.gov The stir bar is then thermally desorbed, releasing the trapped compounds directly into the GC/MS system. This thermal desorption (TD) approach enhances sensitivity and avoids the use of solvents. markes.comscantecnordic.se
For many phenolic compounds, derivatization is necessary before GC analysis to increase their volatility and improve chromatographic peak shape. osti.govsettek.com This often involves converting the polar hydroxyl group into a less polar ether or ester, for example, through acetylation or methylation. settek.comum.es In-situ derivatization, where the reaction occurs directly within the sample matrix before extraction, can simplify the process and minimize analyte loss. osti.gov
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Extraction | Stir Bar Sorptive Extraction (SBSE) | Solvent-free pre-concentration of analytes from a liquid sample. osti.gov |
| Derivatization | In-situ acetylation (e.g., with acetic anhydride) | Increases volatility and improves peak shape for GC analysis. osti.govum.es |
| Thermal Desorption | Programmed heating (e.g., 20°C to 280°C) | Transfers extracted analytes from the stir bar to the GC injector. osti.gov |
| GC Column | DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.50 µm film) | Separates the derivatized analytes based on boiling point and polarity. osti.gov |
| Carrier Gas | Helium | Transports the analytes through the column. researchgate.net |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for identification and quantification. tandfonline.com |
Electrochemical Sensing and Detection Methodologies in Research
Electrochemical methods offer a compelling alternative to chromatography for the detection of phenolic compounds. irispublishers.comirispublishers.com They are known for their high sensitivity, rapid response, low cost, and potential for miniaturization and on-site analysis. utah.edu
Principles of Phenolic Compound Electro-oxidation
The electrochemical detection of phenolic compounds is based on their oxidation at an electrode surface. researchgate.net The process is generally irreversible and begins with the transfer of an electron and a proton from the phenolic hydroxyl group to the electrode, forming a phenoxyl radical. researchgate.netscispace.comuc.pt This initial step is the key to the electrochemical response.
The phenoxyl radical is a highly reactive intermediate. researchgate.net It can undergo further oxidation at the electrode or participate in coupling reactions to form dimeric or polymeric products. researchgate.net These polymerization reactions can lead to the formation of an insulating film on the electrode surface, a phenomenon known as electrode fouling or passivation. researchgate.net This fouling blocks the active sites on the electrode, reducing its sensitivity and causing a decay in the signal over time, which is a major challenge in the electroanalysis of phenols. researchgate.net The specific oxidation potential and pathway depend on the structure of the phenol, including the nature and position of substituents on the aromatic ring, as well as experimental conditions like the pH of the supporting electrolyte. scispace.comscispace.com
Development of Novel Electrode Materials for Enhanced Detection Sensitivity
To overcome the challenges of electrode fouling and to improve the sensitivity and selectivity of detection, research has focused extensively on modifying the surface of standard electrodes (like glassy carbon or screen-printed carbon electrodes). utah.eduscispace.comrsc.org The goal is to create electrode materials with higher surface area, enhanced catalytic activity, and greater resistance to fouling.
A wide array of nanomaterials has been explored for this purpose. rsc.org These include:
Carbon-based Nanomaterials: Graphene and carbon nanotubes (CNTs) are frequently used due to their large surface area, excellent electrical conductivity, and mechanical stability. rsc.orgrsc.org They provide a robust platform for further modification and can enhance electron transfer rates.
Metal and Metal Oxide Nanoparticles: Nanoparticles of noble metals (e.g., gold, platinum) or metal oxides (e.g., CuO, ZnO, Bi₂O₃) can be integrated into the electrode surface. nih.govmdpi.com These materials often exhibit electrocatalytic properties, lowering the oxidation potential required for phenol detection and thus improving sensitivity. bohrium.com
Polymers and Composites: Conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) can be electropolymerized onto the electrode surface. scispace.com Composites that combine different materials, such as metal-organic frameworks (MOFs) with reduced graphene oxide (rGO) or transition metal phosphides (TMPs) with carbon supports, can create synergistic effects, leading to significantly enhanced sensor performance. rsc.orgnih.gov For example, a composite of single-walled carbon nanotubes (SWCNTs) and PEDOT has been shown to improve the sensitivity and stability for detecting chlorophenols. scispace.com
These advanced materials not only amplify the electrochemical signal but can also offer better selectivity, allowing for the detection of specific phenolic compounds even in complex mixtures. nih.govrsc.org
| Electrode Modifier | Base Electrode | Target Analyte(s) | Key Advantage(s) |
|---|---|---|---|
| SWCNT/PEDOT Composite | Screen-Printed Carbon Electrode (SPCE) | Phenol, Chlorophenols | Enhanced sensitivity, stability, and wider dynamic range. scispace.com |
| CuO Nanoleaves-β-Cyclodextrin-rGO | Glassy Carbon Electrode (GCE) | 2-Chlorophenol (B165306), 2,4-Dichlorophenol (B122985) | High selectivity and sensitivity for simultaneous detection. nih.gov |
| Reduced Graphene Oxide (rGO)-Zinc Oxide (ZnO) | Glassy Carbon Electrode (GCE) | Phenol | Eliminates surface fouling effects, enhanced sensitivity. |
| Ce/Ni/Cu Layered Double Hydroxide (LDH) | Carbon Cloth (CC) | 2,4-Dichlorophenol, 3-Chlorophenol (B135607) | Improved conductivity and high electrochemically active surface area. rsc.org |
| ZnSe Quantum Dots-CTAB | Not specified | 2-Chlorophenol, 2,4-Dichlorophenol, Pentachlorophenol (B1679276) | Superior electrocatalytic activity and very low detection limits. nih.gov |
Computational Chemistry and Theoretical Studies of 2,6 Dimethoxy 3 Chlorophenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of phenolic compounds, including 2,6-dimethoxy-3-chlorophenol. DFT calculations provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental findings.
Electronic Structure, Molecular Orbital Analysis, and Charge Distribution
The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important as they govern the molecule's chemical reactivity. d-nb.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing the molecule's stability and reactivity. d-nb.info A larger energy gap generally indicates higher stability and lower reactivity.
For substituted phenols, the nature and position of substituents significantly influence the electronic structure. In this compound, the electron-donating methoxy (B1213986) groups and the electron-withdrawing chlorine atom will have opposing effects on the electron density of the aromatic ring. DFT calculations can precisely quantify these effects, showing how the charge is redistributed across the molecule. This redistribution affects the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. nih.gov
Reaction Energetics, Transition State Characterization, and Reaction Pathway Elucidation
DFT calculations are widely used to study the energetics of chemical reactions involving phenolic compounds. This includes determining the enthalpy and free energy changes for reactions, which indicate whether a reaction is favorable and to what extent. By calculating the energies of reactants, products, and intermediates, a detailed energy profile for a reaction can be constructed.
A key aspect of studying reaction mechanisms is the characterization of transition states (TS). A transition state is a high-energy, unstable configuration along the reaction coordinate that connects reactants to products. DFT methods can be used to locate the geometry of the transition state and calculate its energy. ustc.edu.cnresearchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics. ustc.edu.cn
For this compound, DFT could be employed to investigate various reactions, such as its oxidation, chlorination, or degradation pathways. For instance, in the context of water disinfection, phenols can react with chlorine to form various chlorinated byproducts. nih.gov DFT calculations can help elucidate the step-by-step mechanism of these reactions, identifying the most likely intermediates and transition states, and explaining the observed product distributions. nih.gov The presence of both methoxy and chloro substituents introduces complexity, and DFT can unravel their electronic and steric influences on the reaction pathways. mdpi.com
Aromaticity and Stability Assessments of the Substituted Phenol (B47542) Ring
The aromaticity of the phenol ring in this compound is a key determinant of its stability and chemical behavior. DFT calculations can provide quantitative measures of aromaticity, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These indices help to assess the degree of electron delocalization within the ring.
The stability of the molecule can be evaluated by calculating its total electronic energy. Comparisons of the total energies of different isomers or conformers can reveal the most stable structures. For this compound, DFT could be used to compare its stability to other chlorinated and methoxylated phenols, providing insights into how the specific substitution pattern influences molecular stability.
Prediction of Bond Dissociation Energies and Reactivity
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. The O-H bond dissociation energy of a phenol is a critical parameter that reflects its antioxidant activity. ustc.edu.cn Phenols can act as antioxidants by donating the hydrogen atom from their hydroxyl group to scavenge free radicals. A lower O-H BDE indicates that the hydrogen atom is more easily abstracted, and thus the phenol is a more effective antioxidant.
DFT calculations provide a reliable method for predicting BDEs. ustc.edu.cnresearchgate.net For this compound, the calculated O-H BDE would be influenced by the electronic effects of the methoxy and chloro substituents. The electron-donating methoxy groups are known to lower the O-H BDE, while the effect of the chlorine atom would depend on its position. DFT studies on various substituted phenols have shown a good correlation between calculated BDEs and experimentally determined antioxidant activities. ustc.edu.cn
Beyond the O-H bond, DFT can also be used to calculate the BDEs of other bonds in the molecule, such as the C-Cl and C-O bonds. This information is valuable for understanding the molecule's thermal stability and potential degradation pathways. For example, a weaker C-Cl bond might suggest a greater susceptibility to dehalogenation reactions.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, have become indispensable for predicting spectroscopic parameters, which can aid in the structural elucidation of molecules. DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.govmdpi.comsciforum.net
The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted shifts can then be compared with experimental NMR data to confirm the structure of this compound or to assign specific signals in the spectrum. nih.govmdpi.com The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1 ppm for ¹³C chemical shifts. nih.gov
In addition to NMR, DFT can also be used to predict other spectroscopic properties such as infrared (IR) and Raman vibrational frequencies. nih.govacs.org The calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. This can provide detailed information about the molecule's structure and bonding. acs.org
Molecular Dynamics (MD) Simulations
While DFT is excellent for studying the static properties of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.
For this compound, MD simulations could be used to study its behavior in different solvents, such as water or organic solvents. researchgate.net This can provide insights into its solubility, diffusion, and how it interacts with solvent molecules through hydrogen bonding or other intermolecular forces. researchgate.net
MD simulations are also valuable for studying the interaction of this compound with larger biological molecules, such as proteins or DNA. By simulating the compound in the active site of an enzyme, for example, one could investigate its binding mode, the key interactions that stabilize the complex, and the energetic favorability of binding. Such studies are crucial in the field of drug discovery and toxicology to understand the molecular basis of a compound's biological activity. nih.gov
Conformational Analysis and Dynamic Behavior in Solution
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For this compound, the primary sources of conformational flexibility are the rotation around the single bonds connecting the methoxy groups to the aromatic ring and the rotation of the hydroxyl group.
The dynamic behavior of the molecule in solution is dictated by the energy barriers between these conformers. The orientation of the hydroxyl (-OH) and methoxy (-OCH₃) groups is influenced by a balance of steric and electronic effects. Steric hindrance between the adjacent methoxy groups and the chlorine atom can restrict rotation, favoring certain conformations. sapub.org For instance, large substituents on a ring structure tend to prefer equatorial positions to minimize destabilizing steric interactions. sapub.org
Solvation Effects and Intermolecular Interactions with Solvent Molecules
Solvation refers to the interaction of a solute molecule with the surrounding solvent molecules. These interactions significantly influence the solubility, reactivity, and stability of this compound. The molecule possesses both polar and non-polar characteristics, leading to complex solvation behavior.
The hydroxyl and methoxy groups are polar and capable of forming hydrogen bonds with protic solvents like water or ethanol (B145695). solubilityofthings.com The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. In contrast, the chlorinated aromatic ring is largely non-polar and hydrophobic, preferring interactions with non-polar organic solvents. solubilityofthings.com
Aggregation Propensity of Small Molecules
Small molecules can sometimes self-assemble into larger aggregates in solution, a phenomenon driven by non-covalent interactions. The propensity of this compound to aggregate would depend on a balance of intermolecular forces, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, allowing molecules to link together. This is a primary driving force for aggregation in many phenolic compounds.
π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces between the delocalized π-electrons.
Hydrophobic Interactions: In aqueous solutions, the non-polar chlorinated aromatic rings may be driven to associate with each other to minimize their contact with water molecules, leading to aggregation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. mdpi.com These models are valuable for predicting the properties of new or untested chemicals. ivl.sescholaris.ca
Correlating Molecular Descriptors with Chemical Reactivity
To build a QSAR model, a molecule's structure is converted into a series of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For phenolic compounds, several types of descriptors are crucial for modeling chemical reactivity. imist.ma
Common Molecular Descriptors for Phenolic Compounds
| Descriptor Type | Specific Descriptor | Relevance to Reactivity |
|---|---|---|
| Electronic | HOMO Energy (EHOMO) | Relates to the ability to donate electrons; higher EHOMO often means higher reactivity towards electrophiles. imist.masci-hub.se |
| LUMO Energy (ELUMO) | Relates to the ability to accept electrons; lower ELUMO indicates greater susceptibility to nucleophilic attack. imist.masci-hub.se | |
| Hammett Constants (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. epfl.ch | |
| Hydrophobicity | Log P (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which influences its transport and interaction with biological membranes. jst.go.jput.ac.ir |
| Topological | Molecular Connectivity Indices | Describe the size, shape, and degree of branching in a molecule. |
QSAR studies on chlorophenols have shown that their toxicity and reactivity can often be correlated with hydrophobicity (Log P) and electronic parameters like pKₐ and Hammett constants. jst.go.jp For instance, the rate of oxidation of phenols by agents like ozone in water treatment can be predicted using QSAR models based on electronic descriptors. epfl.ch The reactivity of this compound would be influenced by the combined electron-donating effects of the two methoxy groups and the electron-withdrawing effect of the chlorine atom.
Predictive Models for Environmental Fate and Transformation Mechanisms
QSAR models are instrumental in environmental science for predicting how a chemical will behave and persist in the environment. scholaris.ca This includes predicting its distribution across air, water, and soil, as well as its susceptibility to degradation processes like oxidation or biodegradation.
For organic micropollutants like chlorophenols, QSARs have been developed to predict their transformation rates during oxidative water treatment. epfl.ch These models often use descriptors that reflect the molecule's susceptibility to attack by oxidants. For example, a model predicting the reaction rate constants of phenols with ozone might use electronic descriptors as the primary variables, as the reaction is an electrophilic attack on the activated phenol ring. epfl.ch
Multimedia fate models can use basic physicochemical properties (often predicted via QSAR) like water solubility, vapor pressure, and partition coefficients (Kₒₐ, Kₒw) to estimate the environmental distribution of a chemical. nih.gov For this compound, such models would predict its tendency to partition into different environmental compartments, helping to assess potential exposure and persistence. The reliability of these predictions depends on the quality of the input descriptors and the applicability domain of the QSAR model. scholaris.ca
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a target, typically a protein or enzyme) to form a stable complex. nih.gov This technique is fundamental in drug discovery and toxicology for predicting if a molecule is likely to interact with a specific biological target. nih.govfrontiersin.org
The process involves placing the ligand, in this case, this compound, into the binding site of a target protein and calculating the binding affinity using a scoring function. The score represents the strength of the interaction, with lower scores (more negative values) typically indicating a more stable complex and a higher likelihood of binding. mdpi.com
A study investigating the inhibitory potential of various chlorophenols on human cytochrome P450 (CYP) enzymes used molecular docking to explain the observed structure-activity relationships. nih.gov The results showed that chlorophenols could fit into the active sites of enzymes like CYP2C8 and CYP2C9, with the binding affinity influenced by the number and position of chlorine atoms. nih.gov The interactions were typically hydrophobic, with some hydrogen bonding involving the phenolic hydroxyl group.
For this compound, docking studies could predict its potential to bind to various targets. The methoxy groups and chlorine atom would influence its fit and interactions within a binding pocket. For example, docking against CYP enzymes could reveal potential metabolic pathways or inhibitory effects. These predictions, while theoretical, can effectively screen for potential biological activities and guide further experimental testing. nih.govfrontiersin.org
Computational Prediction of Binding Poses and Affinities with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijritcc.org This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, to the active site of a protein.
While specific docking studies on this compound are not prominently documented, research on structurally related compounds provides a strong basis for prediction. For instance, molecular docking studies have been performed on 2,6-dimethoxyphenol (B48157) (2,6-DMP) and 2,4-dichlorophenol (B122985) with enzymes like laccase from Ganoderma weberianum. proteobiojournal.comresearchgate.net Laccase is an enzyme known for its ability to oxidize a wide range of phenolic and non-phenolic compounds, making it a relevant model for studying the binding of substituted phenols. proteobiojournal.com
In these theoretical studies, the binding affinities, often expressed as the Gibbs free energy of binding (FEB), indicate the stability of the ligand-protein complex. A more negative FEB value suggests a stronger and more favorable binding interaction. For example, the docking of 2,6-dimethoxyphenol with laccase yielded a FEB of -4.8 kcal/mol. proteobiojournal.comresearchgate.net Similarly, 2,4-dichlorophenol showed a FEB of -4.7 kcal/mol. proteobiojournal.comresearchgate.net
Based on these findings, it is reasonable to predict that this compound would also exhibit significant binding affinity for enzymes with phenolic binding sites, such as laccases. The presence of the hydroxyl and methoxy groups, which are key for the binding of 2,6-DMP, combined with the chloro- substitution, suggests that this compound would likely have a comparable or potentially slightly altered binding affinity. The precise binding pose would be influenced by the interplay of hydrophobic interactions, hydrogen bonding, and the steric effects of the substituents on the phenol ring.
Table 1: Predicted Binding Affinities of this compound and Related Compounds with Laccase
| Compound | Predicted Gibbs Free Energy of Binding (FEB) (kcal/mol) | Reference |
| 2,6-Dimethoxyphenol | -4.8 | proteobiojournal.com, researchgate.net |
| 2,4-Dichlorophenol | -4.7 | proteobiojournal.com, researchgate.net |
| This compound | Predicted to be in a similar range | N/A |
This table is interactive. Click on the headers to sort the data.
Analysis of Non-Covalent Interactions: Hydrogen Bonding and Electrostatic Contributions
The binding of a ligand to a protein is governed by a variety of non-covalent interactions. researchgate.netnih.gov For this compound, the key interactions expected to contribute to its binding with biological macromolecules include hydrogen bonds and electrostatic interactions.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. stanford.edu The two methoxy (-OCH₃) groups also contain oxygen atoms that can act as hydrogen bond acceptors. Computational studies on similar phenolic compounds consistently highlight the critical role of hydrogen bonds in determining the specificity and stability of protein-ligand complexes. stanford.edunih.gov In a protein's binding pocket, the hydroxyl and methoxy groups of this compound would likely form hydrogen bonds with the side chains of polar amino acids such as aspartate, glutamate, serine, and threonine, or with the peptide backbone. compchems.com
The combination of these non-covalent forces—hydrogen bonds from the hydroxyl and methoxy groups, and electrostatic and hydrophobic interactions from the chlorinated aromatic ring—would collectively determine the binding orientation and affinity of this compound within a protein active site.
Environmental Transformation and Fate Mechanisms of Chlorinated Methoxyphenols
Photochemical Degradation Pathways in Aquatic Systems
The fate of 2,6-Dimethoxy-3-chlorophenol in aquatic environments is significantly influenced by photochemical reactions, which involve the absorption of sunlight. These reactions can proceed through direct or indirect pathways.
Direct photolysis occurs when a chemical directly absorbs light energy, leading to its transformation. The efficiency of this process is described by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed.
Table 1: Illustrative Photodegradation Kinetics of an Analogous Chlorophenol (Pentachlorophenol) This table presents data for Pentachlorophenol (B1679276) (PCP) to illustrate the principles of pH-dependent photolysis, as specific data for this compound is not available.
| Parameter | Value at pH 3 (Undissociated PCP) | Value at pH 9 (Dissociated PCP) | Source |
|---|---|---|---|
| First-Order Rate Constant (k) | 0.16 ± 0.005 min⁻¹ | 0.26 ± 0.007 min⁻¹ | nih.gov |
| Quantum Yield (Φ) | (200 ± 7) x 10⁻³ mol/Einstein | (22 ± 1.1) x 10⁻³ mol/Einstein | nih.gov |
Data sourced from a study on Pentachlorophenol (PCP).
Indirect photolysis is often a more significant degradation pathway in natural waters. This process is mediated by naturally occurring substances that absorb sunlight and produce highly reactive transient species. Key photosensitizers in aquatic systems include dissolved organic matter (DOM), particularly humic and fulvic acids. researchgate.netnih.gov
Upon absorbing sunlight, these sensitizers can form excited triplet states (³DOM*) or generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov
Excited Triplet States (³DOM)*: These can directly transfer energy to the pollutant or react with it via electron transfer, initiating its degradation. The reaction of the triplet state of one photosensitizer, 3,4-dimethoxybenzophenone, with phenol (B47542) has a reported rate constant of 5 x 10⁹ M⁻¹s⁻¹.
Hydroxyl Radicals (•OH) : These are powerful, non-selective oxidants that react rapidly with a wide range of organic molecules. The reaction rate constants for •OH with phenols are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. rsc.org For example, the rate constant for the reaction of •OH with the parent compound, 2,6-dimethoxyphenol (B48157) (syringol), has been determined to be high, indicating rapid degradation if •OH is present. researchgate.net
Singlet Oxygen (¹O₂) : This species is more selective than the hydroxyl radical but can react with electron-rich compounds like phenols.
Environmental parameters, especially pH, exert a strong influence on the rate of photodegradation of phenolic compounds. The pH of the water dictates the equilibrium between the undissociated (protonated) phenolic form and the dissociated (phenolate or anionic) form.
The two species exhibit different light absorption properties and reactivity. Generally, the phenolate (B1203915) form absorbs light at longer wavelengths and with greater intensity than the undissociated phenol. nih.gov Despite this, the quantum yield for direct photolysis is often lower for the phenolate form. nih.gov Studies on various chlorophenols have shown that the photodegradation rate can increase, decrease, or remain unchanged with increasing pH, depending on the specific compound and the dominant degradation pathway (direct vs. indirect). nih.govnih.gov For instance, the photodegradation of 2-chlorophenol (B165306) is more efficient at higher pH, whereas the degradation of pentachlorophenol is faster at lower pH. nih.govnih.gov This complexity arises from the combined effects of pH on the pollutant's speciation, the properties of natural sensitizers, and the generation of reactive species.
Indirect Photolysis via Naturally Occurring Photosensitizers and Radicals
Biotransformation and Biodegradation Studies (Mechanistic Focus)
Microorganisms have evolved diverse enzymatic systems capable of transforming and, in some cases, completely mineralizing chlorinated phenolic compounds.
The biodegradation of chlorinated methoxyphenols like this compound is initiated by specific enzymes that catalyze key initial reactions.
Ligninolytic Enzymes : White-rot fungi produce extracellular enzymes such as Laccase (Lac), Lignin (B12514952) Peroxidase (LiP), and Manganese Peroxidase (MnP) that are highly effective in degrading lignin and related phenolic compounds. asm.org Laccases, for example, are multi-copper oxidases that use molecular oxygen to oxidize phenolic substrates, including 2,6-dimethoxyphenol (a common substrate for laccase activity assays), to phenoxy radicals. nih.govnih.gov These radicals can then undergo further non-enzymatic reactions, leading to polymerization or cleavage.
Hydroxylases : Aerobic bacteria, particularly strains of Rhodococcus and Mycobacterium, can initiate degradation through hydroxylation. asm.org For chlorinated syringols (2,6-dimethoxyphenols), studies on Rhodococcus chlorophenolicus show that the degradation begins with a para-hydroxylation of the phenol. asm.orgasm.org If the para position is occupied by a chlorine atom, the reaction proceeds as a hydroxylative dechlorination, replacing the chlorine with a hydroxyl group. asm.orgasm.org
O-demethylases and O-methyltransferases : Another key enzymatic process is the modification of the methoxy (B1213986) groups. O-demethylation can occur, converting methoxyphenols to the corresponding catechols. ros.edu.pl Conversely, O-methylation is also a common biotransformation pathway. Rhodococcus chlorophenolicus has been shown to O-methylate chlorinated hydroquinones, which are intermediates in the degradation pathway. asm.orgresearchgate.net This methylation is a constitutive process, whereas the degradative pathways are typically inducible. asm.org
Table 2: Enzymes Involved in the Transformation of Chlorinated Methoxyphenols
| Enzyme Class | Specific Enzyme Example(s) | Microbial Source (Example) | Catalyzed Reaction on (Chloro)methoxyphenols | Source |
|---|---|---|---|---|
| Oxidoreductases | Laccase, Manganese Peroxidase (MnP) | Trametes versicolor, Ganoderma lucidum (White-rot fungi) | Oxidation of phenolic hydroxyl group to form phenoxy radicals | asm.org, nih.gov |
| Monooxygenases | Hydroxylase | Rhodococcus chlorophenolicus | Hydroxylation of the aromatic ring (e.g., at the para-position) | asm.org, asm.org |
| Transferases | O-methyltransferase | Rhodococcus chlorophenolicus | Methylation of hydroxyl groups, often on hydroquinone (B1673460) intermediates | researchgate.net, asm.org |
Several bacterial strains have been identified that can metabolize chlorinated 2,6-dimethoxyphenols (syringols). The metabolic pathways often involve a sequence of hydroxylation, dechlorination, and methylation/demethylation steps.
Studies on Rhodococcus and Mycobacterium species isolated from contaminated sites have elucidated a common initial degradation step: para-hydroxylation to form chlorinated para-hydroquinones. asm.org For a compound like 3,4,5-trichlorosyringol, Rhodococcus chlorophenolicus first hydroxylates the ring, displacing the chlorine atom at the C-4 position to yield a dichlorinated trihydroxy-dimethoxybenzene intermediate. asm.orgasm.org This intermediate can then be O-methylated. researchgate.net
The degradative ability is often inducible, meaning the bacteria must be exposed to the pollutant or a similar compound to produce the necessary enzymes. asm.org For example, pentachlorophenol can induce the enzymes needed to degrade chlorinated syringols in R. chlorophenolicus. asm.orgasm.org Alongside degradation, a parallel and slower O-methylation pathway often occurs, converting the chlorinated phenols into their corresponding, and often more persistent, chlorinated anisoles. asm.org This highlights that microbial activity can lead to both degradation and the formation of other persistent transformation products.
Enzymatic Degradation Pathways and Enzyme Specificity
Hydrolytic Stability and Kinetic Assessment in Aqueous Environments
Hydrolytic stability refers to a compound's ability to resist chemical decomposition (hydrolysis) in the presence of water. machinerylubrication.com This process can significantly influence a chemical's persistence and fate in aqueous environments. The rate of hydrolysis is affected by factors such as pH, temperature, and the presence of catalysts. ademinsaec.com For phenolic compounds, the pH is particularly critical as it determines the speciation between the neutral phenol and the more reactive phenolate anion.
Sorption and Desorption Mechanisms in Environmental Matrices
Sorption, which includes both adsorption (accumulation on a surface) and absorption (penetration into a matrix), is a key process governing the fate and transport of organic pollutants in the environment. It controls the partitioning of a compound between solid phases (like soil and sediment) and the aqueous phase, thereby affecting its mobility and bioavailability. Desorption is the reverse process, where a sorbed substance is released back into the aqueous phase.
For chlorinated aromatic compounds like this compound, sorption behavior is strongly influenced by the characteristics of both the chemical and the environmental matrix. Key factors include the compound's hydrophobicity and the organic carbon content of the soil or sediment. acs.org Studies on related chlorinated guaiacols (o-methoxyphenols) in estuarine sediments show that sorption is highly dependent on the total organic carbon (TOC) and humic acid content of the sediment. acs.org Furthermore, pH plays a crucial role because it dictates the compound's ionization state. At pH values above the compound's pKa, the anionic (phenolate) form dominates, which can have different sorption properties than the neutral molecule. While ionized species are often more water-soluble, research indicates that the sorption of ionized chlorophenols can still be significant. acs.org
Adsorption Isotherms and Energetics on Mineral and Organic Phases
Adsorption isotherms are mathematical models that describe the equilibrium distribution of a solute between the liquid and solid phases at a constant temperature. The two most common models used for environmental systems are the Langmuir and Freundlich isotherms.
Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. iisc.ac.in It suggests that once a molecule occupies a site, no further adsorption can occur at that site.
Freundlich Isotherm : This empirical model is used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. core.ac.uknstproceeding.com It is often more suitable for describing adsorption in complex environmental matrices like soil.
While specific isotherm parameters for this compound are not available, data for structurally similar chlorinated guaiacols provide insight into the expected behavior. Sorption coefficients, normalized to total organic carbon (Koc) and humic acid content (Khumic), are used to compare the sorption potential of different sediments. acs.org Studies on chlorinated guaiacols have shown a linear relationship between the distribution coefficient (Kd) and both the TOC and humic acid content of sediments, underscoring the importance of organic matter in the sorption process. acs.org
The table below presents sorption coefficient data for related chlorinated guaiacols on estuarine sediment, illustrating the influence of organic matter.
Table 1: Sorption Coefficients for Chlorinated Guaiacols on Estuarine Sediment Data is for illustrative purposes as specific data for this compound is unavailable. Data sourced from Hale and Aneiro (1997). acs.org
| Compound | Log Koc (pH 6.6) | Log Khumic (pH 6.6) | Log Koc (pH 7.8) | Log Khumic (pH 7.8) |
|---|---|---|---|---|
| 4,5-Dichloroguaiacol | 3.39 | 4.41 | 3.23 | 4.25 |
| 3,4,5-Trichloroguaiacol | 4.02 | 5.04 | 3.86 | 4.88 |
| 4,5,6-Trichloroguaiacol | 4.03 | 5.05 | 3.85 | 4.87 |
Influence of Adsorption on Bioavailability and Transformation
Adsorption to soil and sediment particles significantly impacts the bioavailability of organic contaminants to microorganisms. osti.gov When a compound is sorbed, it is generally less available for microbial uptake and degradation, as most microorganisms metabolize substrates from the aqueous phase. osti.gov Therefore, the concentration of the compound freely dissolved in the porewater is the primary factor controlling its biodegradation rate.
Formation in Environmental Processes
Formation as Disinfection Byproducts in Water Treatment
This compound, also known as 3-chlorosyringol, can be formed as a disinfection byproduct (DBP) during the chlorination of drinking water. pageplace.describd.com DBPs are chemical compounds formed when disinfectants like chlorine react with natural organic matter (NOM) present in raw water sources. waterrf.orgutoronto.cahuttotx.gov
The precursor for this compound is 2,6-dimethoxyphenol (syringol). Syringol is a natural phenolic compound that is a primary structural unit of syringyl lignin, a major component of the cell walls of hardwood trees. When wood and plant matter decay, these lignin-derived compounds are released into surface waters. During water treatment, the chlorine added for disinfection reacts with the syringol molecules through electrophilic substitution, adding a chlorine atom to the aromatic ring to form this compound. The formation and concentration of such DBPs are influenced by factors including the concentration of precursors (NOM), chlorine dose, contact time, temperature, and pH. utoronto.ca The presence of chlorinated methoxyphenols in drinking water is a direct consequence of treating raw water that contains lignin-derived materials. pageplace.describd.com
Pathways from Degradation of Complex Chlorinated Organic Compounds
In addition to its formation during water disinfection, this compound can be generated through the degradation of more complex organic compounds, particularly lignin. epdf.pub Lignin is a complex polymer, and its breakdown through natural or industrial processes can release a variety of simpler phenolic compounds. Research involving the analytical pyrolysis of natural polymers has identified this compound as a degradation product of lignin. epdf.pub This suggests that thermal degradation processes, and potentially microbial degradation pathways, acting on chlorinated lignin or on lignin in the presence of a chlorine source, can lead to the formation of this compound.
Furthermore, many chlorophenols are known to be breakdown products of synthetic chemicals like phenoxy herbicides. pageplace.de While specific pathways from complex pesticides to this compound are not well-documented, the general principle of complex molecule degradation leading to simpler, stable intermediates is a well-established environmental process.
Molecular Interactions with Biological Macromolecules: Mechanistic Studies
Enzyme Inhibition Mechanisms at the Molecular Level
The capacity of small molecules to inhibit enzyme activity is a cornerstone of pharmacology. Such inhibition can occur through various mechanisms, broadly classified as reversible or irreversible, and can involve different types of molecular interactions.
Non-Covalent Binding Interactions with Enzyme Active Sites
Non-covalent interactions, including hydrogen bonds, ionic bonds, and hydrophobic interactions, are fundamental to the reversible binding of inhibitors to enzyme active sites. sigmaaldrich.com These interactions are temporary, and the inhibitor can be removed, restoring the enzyme's function. sigmaaldrich.comdu.ac.in While it is plausible that 2,6-Dimethoxy-3-chlorophenol could engage in such interactions due to its hydroxyl, methoxy (B1213986), and chloro functional groups, specific studies detailing these non-covalent binding modes with any particular enzyme are not available. Research on other chlorophenols has indicated inhibitory effects on enzymes like cytochrome P450, but this data cannot be directly attributed to the 3-chloro-2,6-dimethoxy variant. nih.gov
Elucidation of Reversible vs. Irreversible Inhibition Kinetics
The distinction between reversible and irreversible inhibition lies in the nature of the bond formed between the inhibitor and the enzyme. bgc.ac.in Reversible inhibitors bind non-covalently and can dissociate from the enzyme, whereas irreversible inhibitors typically form a stable, covalent bond. sigmaaldrich.comdu.ac.indrughunter.com The kinetics of these interactions, often characterized by constants like K_i for reversible inhibitors and k_inact/K_I for irreversible ones, provide quantitative measures of inhibitory potency. drughunter.com There is currently no published research that elucidates the specific inhibition kinetics—whether reversible, irreversible, competitive, non-competitive, or mixed—of this compound with any enzyme.
Substrate-Selective Enzyme Modulation and Mechanisms
Substrate-selective enzyme modulation occurs when a compound affects the enzyme's activity on one substrate differently than on another. nih.gov This can be achieved through mechanisms like allosteric modulation, where the inhibitor binds to a site distinct from the active site, inducing conformational changes that selectively affect the binding or processing of specific substrates. nih.gov The scientific literature lacks any studies investigating whether this compound can act as a substrate-selective modulator for any enzyme.
Conformational Changes of Enzymes Upon Ligand Binding (e.g., via X-ray, NMR, MS)
The binding of a ligand to an enzyme can induce significant changes in the enzyme's three-dimensional structure. db-thueringen.deekb.eg Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for characterizing these conformational shifts. ekb.eg Such studies can reveal how an inhibitor alters the active site or allosteric sites to exert its effect. At present, there are no published X-ray, NMR, or MS studies that describe the conformational changes in any enzyme upon binding to this compound.
Receptor Binding Studies: Computational and Mechanistic Insights
Computational methods, particularly molecular docking, are instrumental in predicting how a ligand might bind to a receptor and in estimating the strength of this interaction.
Molecular Docking Predictions of Ligand-Receptor Complex Formation
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. proteobiojournal.comresearchgate.net These computational studies can provide valuable hypotheses about potential biological targets. While there are molecular docking studies for related compounds like 2,6-dimethoxyphenol (B48157) with enzymes such as laccase, and for other chlorophenols with various receptors, specific molecular docking predictions for the formation of a ligand-receptor complex involving this compound are not documented in the available literature. nih.govproteobiojournal.comresearchgate.net Therefore, no data tables of binding energies or interacting residues can be presented for this specific compound.
Molecular Dynamics Simulations for Binding Stability and Dynamics
A comprehensive search of the scientific literature reveals a notable absence of specific molecular dynamics simulation studies conducted on this compound. While web-based tools such as LigParGen exist for generating OPLS-AA force field parameters for various organic ligands, including the broader class of chlorophenols, which is a necessary first step for conducting MD simulations, no published research has utilized these or other methods to simulate the interaction of this compound with any specific biological macromolecule. nih.gov Therefore, there is currently no data available on its binding stability, dynamic movements within a receptor, or the key intermolecular forces as determined by this method.
Interactive Data Table: Molecular Dynamics Simulation Parameters for this compound
No data available in published literature.
Interactions with Other Biological Macromolecules (e.g., DNA, RNA, Membrane Lipids)
Beyond protein receptors, small molecules can interact with other critical biological macromolecules, including nucleic acids (DNA and RNA) and the lipid components of cell membranes. These interactions can lead to various cellular effects.
A thorough review of existing scientific research indicates a lack of studies focused on the direct interactions of this compound with DNA, RNA, or membrane lipids. While research exists on the interaction of other phenolic compounds or unrelated molecules with these macromolecules, no such data has been published for this compound. nih.govnih.gov Therefore, its potential to intercalate with DNA, bind to RNA structures, or perturb the integrity of membrane lipids remains uninvestigated.
Interactive Data Table: Summary of Interactions with Other Biological Macromolecules
| Macromolecule | Type of Interaction Studied | Findings |
| DNA | No data available | No data available |
| RNA | No data available | No data available |
| Membrane Lipids | No data available | No data available |
Future Research Directions for 2,6 Dimethoxy 3 Chlorophenol
Development of Novel Asymmetric Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the creation of pharmaceuticals and complex materials. While 2,6-Dimethoxy-3-chlorophenol itself is not chiral, the principles of asymmetric synthesis are crucial for creating its derivatives or for processes where it might be an intermediate. Catalytic asymmetric dearomatization (CADA) has emerged as a powerful method for converting flat, aromatic compounds into complex 3D structures. nih.govchinesechemsoc.org
Future work could explore the asymmetric dearomatization of this compound. This is a challenging area because phenols have strong aromaticity and multiple potential reaction sites, which can lead to issues with regioselectivity. nih.gov Research could focus on:
Catalyst Development : Designing novel chiral catalysts, such as those based on hypervalent iodine or transition metals (e.g., palladium, iridium, gold), that can control the stereochemistry of reactions involving substituted phenols. nih.govchinesechemsoc.orgrsc.orgnih.gov
Reaction Scaffolding : Investigating intramolecular reactions where the phenol (B47542) is tethered to a reactive partner, guiding the transformation to a specific site and creating complex, enantioenriched spirocyclic or bicyclic structures. rsc.orgnih.gov
Biocatalysis : Employing enzymes, which operate with high specificity, to perform site- and enantioselective oxidative dearomatization of the phenol ring. nih.gov
Success in this area would not only provide access to new, structurally complex molecules derived from this compound but also expand the toolkit for asymmetric synthesis on highly functionalized aromatic platforms.
Advanced Mechanistic Studies Utilizing Ultrafast Spectroscopy
Understanding the precise sequence of events during a chemical reaction is fundamental to controlling its outcome. Ultrafast spectroscopy techniques, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, allow for the direct observation of transient intermediates and transition states. ntu.edu.sgoptica.org These methods are invaluable for studying photochemical reactions, photoredox catalysis, and other rapid processes. ntu.edu.sgacs.org
For this compound, future research could apply these techniques to:
Elucidate Photodegradation Pathways : By exciting the molecule with a laser pulse, researchers can track the electronic and structural changes that occur as it absorbs light, identifying the short-lived species that lead to its breakdown. This is particularly relevant for understanding its environmental fate. ntu.edu.sgntu.edu.sg
Investigate Reaction Dynamics : In synthetic reactions, such as oxidation or coupling, ultrafast spectroscopy can reveal the mechanism of bond-breaking and bond-forming events at the molecular level. acs.orgresearchgate.net For instance, it could track the electron transfer steps in a photoredox-catalyzed reaction involving the phenol. acs.org
Study Proton Transfer : The phenolic hydroxyl group is a key functional center. Femtosecond spectroscopy can resolve the dynamics of proton transfer from the phenol to a solvent or a reagent, a fundamental step in many acid-base catalyzed reactions. optica.org
These mechanistic insights are crucial for optimizing reaction conditions, designing more efficient catalysts, and predicting the environmental behavior of the compound. ntu.edu.sgacs.org
Integration of Multi-Omics Data for Comprehensive Environmental Fate Prediction
The environmental impact of a chemical is determined by a complex interplay of its properties and the biological systems it encounters. cdc.gov Multi-omics—the integration of data from genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding how organisms respond to and metabolize chemical compounds. acs.orgbiorxiv.org
Future research on this compound could leverage multi-omics to build a comprehensive model of its environmental fate:
Identifying Degradation Pathways : By exposing microbial communities from soil or water to the compound, researchers can use metabolomics to identify the breakdown products, thus mapping the biodegradation pathways. researchgate.net
Uncovering Key Enzymes and Genes : Proteomics and transcriptomics can identify the specific enzymes and genes that are upregulated in microorganisms in response to the compound, revealing the biological machinery responsible for its degradation. researchgate.net
Predicting Ecotoxicity : By analyzing the full suite of molecular changes within an organism (e.g., a fish or alga) upon exposure, a more nuanced and predictive understanding of the compound's toxicity can be achieved than from traditional methods alone. acs.orgnih.gov
This integrated approach moves beyond simple measures of persistence or toxicity to a systems-level understanding, enabling more accurate environmental risk assessments for chlorophenols and other potential pollutants. biorxiv.orgnih.gov
Application of Machine Learning and Artificial Intelligence in Compound Design and Reactivity Prediction
The explosion of data in chemistry has paved the way for the use of machine learning (ML) and artificial intelligence (AI) to predict molecular properties and reaction outcomes. acs.orgrsc.orgneurips.cc These computational tools can accelerate the discovery and optimization of chemical processes.
For a molecule like this compound, ML and AI could be applied in several forward-looking ways:
Predicting Reactivity : ML models can be trained on large datasets of known reactions to predict the most likely products when this compound is subjected to a given set of reactants and conditions. acs.orgneurips.cc This can save significant time and resources in the lab.
Designing Novel Catalysts : AI algorithms can screen thousands of potential catalyst structures to identify the most promising candidates for a specific transformation, such as the asymmetric synthesis or sustainable degradation of the compound. chinesechemsoc.orgchinesechemsoc.org For example, models have been successfully built to predict the enantioselectivity of catalysts in phenolic dearomatization reactions. chinesechemsoc.orgchinesechemsoc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling : By correlating the structural features of this compound and related compounds with their observed biological activity or environmental toxicity, ML can build predictive models to flag potentially harmful molecules before they are ever synthesized. rsc.org
The synergy between computational prediction and experimental validation represents a powerful paradigm for the future of chemical research, enabling faster, more efficient, and safer chemistry.
Exploration of New Catalytic Transformations for Sustainable Chemistry
The principles of green chemistry emphasize the need for processes that are efficient, minimize waste, and use renewable resources. rsc.org Catalysis is central to achieving these goals. mdpi.com Future research on this compound should focus on developing sustainable catalytic methods for its synthesis and transformation.
Key areas of exploration include:
Hydrodechlorination : Developing catalysts that can selectively remove the chlorine atom and replace it with hydrogen is a critical strategy for detoxifying chlorinated aromatic compounds. researchgate.netmdpi.com Research could focus on efficient and recyclable catalysts, such as bimetallic nanoparticles (e.g., Pd-Fe, Pd-Ni) on stable supports, which can operate under mild conditions. researchgate.netmdpi.com
C-H Functionalization : Instead of relying on pre-functionalized molecules, direct C-H activation and functionalization offer a more atom-economical way to build complexity. acs.orgnih.gov Catalytic systems could be developed to directly attach new functional groups to the aromatic ring of this compound, streamlining synthetic routes. nih.gov
Photocatalysis : Using light to drive chemical reactions offers a green alternative to heat-intensive methods. rsc.org Research into photocatalysts, such as modified titanium-oxo clusters, could lead to efficient methods for degrading this compound or using it in novel synthetic transformations, potentially coupling its degradation with valuable processes like hydrogen production. acs.org
Oxidative Coupling : Phenols are valuable precursors for creating biphenyl (B1667301) or polyether structures through oxidative coupling. rsc.org Developing selective, green catalytic systems (e.g., using environmentally benign oxidants like H₂O₂) for the coupling of this compound could lead to new polymers or complex molecules. mdpi.com
By focusing on these sustainable catalytic transformations, research on this compound can contribute to the broader goal of creating a more environmentally responsible chemical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
